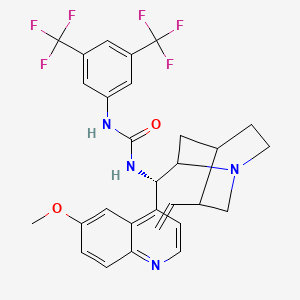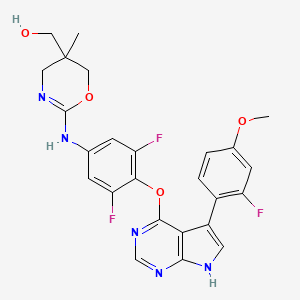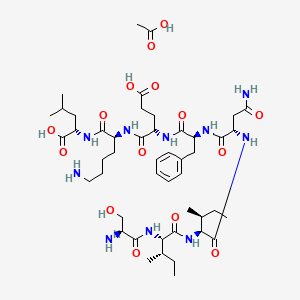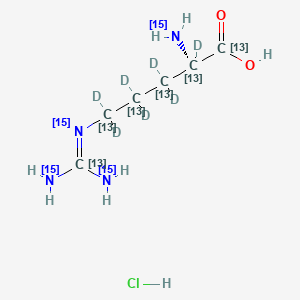
L-Arginine-13C6,15N4,d7 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arginine-13C6,15N4,d7 (hydrochloride) is a labeled form of L-Arginine hydrochloride, where the carbon atoms are labeled with 13C, nitrogen atoms with 15N, and hydrogen atoms with deuterium (d7). This compound is primarily used in scientific research as a tracer in metabolic studies and drug development due to its stable isotope labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-13C6,15N4,d7 (hydrochloride) involves the incorporation of stable isotopes into the L-Arginine molecule. The process typically starts with the synthesis of labeled precursors, which are then used in the synthesis of the final product. The reaction conditions often involve controlled environments to ensure the incorporation of the isotopes without any loss of labeling .
Industrial Production Methods
Industrial production of L-Arginine-13C6,15N4,d7 (hydrochloride) involves large-scale synthesis using labeled precursors. The process is optimized for high yield and purity, often involving multiple steps of purification to ensure the final product meets the required specifications for research use .
Analyse Chemischer Reaktionen
Types of Reactions
L-Arginine-13C6,15N4,d7 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Arginine-13C6,15N4,d7 (hydrochloride) can lead to the formation of nitric oxide, a potent vasodilator .
Wissenschaftliche Forschungsanwendungen
L-Arginine-13C6,15N4,d7 (hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and metabolism of arginine in various biochemical pathways.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of cellular metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and therapeutic agents, particularly in the study of nitric oxide synthesis and its effects
Wirkmechanismus
L-Arginine-13C6,15N4,d7 (hydrochloride) acts as a nitrogen donor for the synthesis of nitric oxide, a potent vasodilator. The compound is metabolized by nitric oxide synthase enzymes, leading to the production of nitric oxide, which then exerts its effects by relaxing blood vessels and improving blood flow. The stable isotope labeling allows for precise tracking of the compound’s metabolism and its effects on various molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
L-Arginine-13C6,15N4,d7 (hydrochloride) is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
L-Arginine-13C6,15N4 (hydrochloride): Labeled with 13C and 15N but not deuterium.
L-Arginine-13C6 (hydrochloride): Labeled with 13C only.
L-Arginine-15N4 (hydrochloride): Labeled with 15N only
These similar compounds are also used in research but may not provide the same level of precision in tracking metabolic pathways as L-Arginine-13C6,15N4,d7 (hydrochloride).
Eigenschaften
Molekularformel |
C6H15ClN4O2 |
|---|---|
Molekulargewicht |
227.63 g/mol |
IUPAC-Name |
(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)(113C)methylideneamino]-2,3,3,4,4,5,5-heptadeuterio(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1D2,2+1D2,3+1D2,4+1D,5+1,6+1,7+1,8+1,9+1,10+1; |
InChI-Schlüssel |
KWTQSFXGGICVPE-JPYWAUJDSA-N |
Isomerische SMILES |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[13C]([2H])([2H])[13C]([2H])([2H])[15N]=[13C]([15NH2])[15NH2])[15NH2].Cl |
Kanonische SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


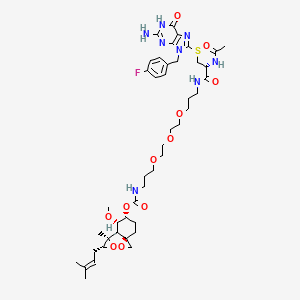
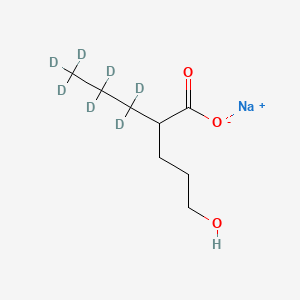

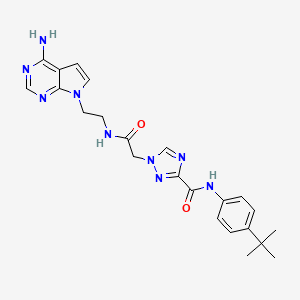
![4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide](/img/structure/B12418138.png)
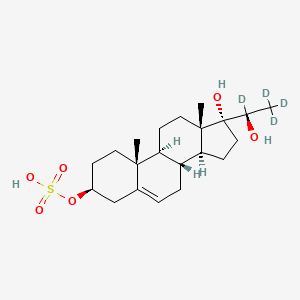
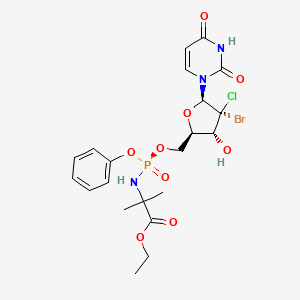
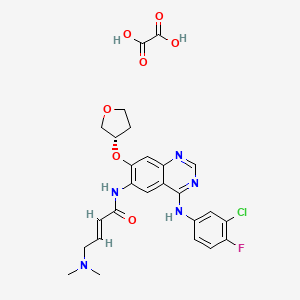
![5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12418153.png)
